An In-Depth Technical Guide to 4-(Thiazol-4-yl)benzoic Acid: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 4-(Thiazol-4-yl)benzoic Acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Pharmaceutical Interest
In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The 4-(Thiazol-4-yl)benzoic acid scaffold represents a compelling fusion of two such motifs: the thiazole ring, a versatile heterocyclic core found in numerous bioactive compounds, and the benzoic acid group, a classic pharmacophore and synthetic handle. This guide provides an in-depth analysis of the chemical structure, physicochemical properties, and synthetic pathways pertinent to 4-(Thiazol-4-yl)benzoic acid, offering field-proven insights for its application in research and drug development. While direct experimental data for this specific isomer is not extensively published, this document synthesizes information from closely related analogues and established chemical principles to provide a robust and predictive overview.
The thiazole ring is a key component in a variety of pharmaceuticals, valued for its ability to engage in hydrogen bonding, hydrophobic, and π-stacking interactions with biological targets. Its presence in this scaffold suggests a high potential for biological activity. Indeed, isomers such as 4-(thiazol-5-yl)benzoic acid derivatives have been identified as potent inhibitors of protein kinase CK2, a crucial target in cancer therapy, highlighting the therapeutic promise of this molecular framework.[1]
Molecular Structure and Chemical Identity
The fundamental structure of 4-(Thiazol-4-yl)benzoic acid consists of a thiazole ring linked at its 4-position to the para-position of a benzoic acid ring. This specific linkage dictates the molecule's overall geometry and electronic properties.
Diagram: Chemical Structure of 4-(Thiazol-4-yl)benzoic acid
Caption: Structure of 4-(Thiazol-4-yl)benzoic acid.
Key Identifiers and Physicochemical Properties
While a specific CAS Registry Number for 4-(Thiazol-4-yl)benzoic acid is not readily found in major databases, its isomers are well-documented, providing a basis for property estimation. For instance, 3-(Thiazol-4-yl)benzoic acid is registered under CAS Number 1083368-99-3.[2] The properties of the target molecule can be predicted by computational models and comparison with related structures.
| Property | Predicted/Estimated Value | Reference/Basis |
| Molecular Formula | C₁₀H₇NO₂S | - |
| Molecular Weight | 205.23 g/mol | - |
| XLogP3-AA | ~2.0-2.5 | Computed for isomers like 4-(4-Methyl-1,3-thiazol-2-yl)benzoic acid.[3] |
| Hydrogen Bond Donors | 1 (Carboxylic acid OH) | Structural Analysis |
| Hydrogen Bond Acceptors | 3 (Carboxylic acid O, Thiazole N) | Structural Analysis |
| Rotatable Bonds | 2 | Structural Analysis |
| Topological Polar Surface Area | ~90 Ų | Computed for related structures. |
| pKa | ~4.0-4.5 | Based on benzoic acid and electron-withdrawing nature of the thiazole ring. |
Note: These values are estimations based on computational models and data from isomeric and analogous compounds. Experimental verification is required for definitive characterization.
Spectroscopic Characterization Profile
The structural elucidation of 4-(Thiazol-4-yl)benzoic acid relies on a combination of standard spectroscopic techniques. The expected spectral features are outlined below, based on established principles and data from analogous compounds.[4][5][6]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative, with distinct signals for the thiazole and benzene ring protons.
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Thiazole Protons: Two singlets or doublets in the downfield region (δ 8.0-9.5 ppm). The proton at C2 (between N and S) will likely be the most deshielded. The proton at C5 will also be in the aromatic region.
-
Benzene Protons: An AA'BB' system, appearing as two distinct doublets in the aromatic region (δ 7.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Carboxylic Acid Proton: A broad singlet, typically far downfield (δ 12.0-13.0 ppm), which may exchange with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the number of unique carbon environments.
-
Carboxyl Carbon: The C=O carbon will appear as a singlet in the downfield region (δ 165-175 ppm).
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Aromatic and Heteroaromatic Carbons: Multiple signals are expected in the δ 115-160 ppm range. The carbon attached to the carboxyl group and the carbons of the thiazole ring will have distinct chemical shifts. The C4 of the thiazole, being attached to the phenyl ring, will be significantly different from C2 and C5.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present.
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O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.
-
C=C and C=N Stretches: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region, indicative of the aromatic and thiazole rings.
-
C-H Bends: Out-of-plane C-H bending vibrations for the substituted benzene ring will appear in the fingerprint region below 900 cm⁻¹.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 205. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and potentially cleavage of the bond between the two rings. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[7]
Strategic Synthesis of the Scaffold
The synthesis of 4-(Thiazol-4-yl)benzoic acid can be approached through several established methodologies. The choice of route depends on the availability of starting materials and the desired scale of production. A logical and commonly employed strategy involves the construction of the thiazole ring onto a pre-functionalized benzene derivative.
Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for forming the thiazole core.[8] This approach involves the reaction of an α-haloketone with a thioamide. For the target molecule, this translates to a two-step process starting from a commercially available benzoic acid derivative.
Diagram: Proposed Synthesis Workflow
Caption: A plausible three-step synthesis of 4-(Thiazol-4-yl)benzoic acid.
Experimental Protocol: A Self-Validating System
The following protocol is a predictive methodology based on standard organic chemistry transformations. Each step includes rationale and validation checkpoints.
Part 1: Synthesis of Methyl 4-(2-bromoacetyl)benzoate (α-Haloketone Intermediate)
-
Causality: The synthesis begins with the ester-protected form of the benzoic acid, methyl 4-acetylbenzoate. Using the ester prevents interference from the acidic proton of the carboxylic acid during subsequent steps. The α-bromination is a standard procedure to generate the required electrophilic α-haloketone for the Hantzsch reaction.
-
Protocol:
-
Dissolve methyl 4-acetylbenzoate (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of hydrobromic acid (HBr).
-
Slowly add bromine (Br₂, 1.0-1.1 eq) dropwise at room temperature while stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates product formation.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove acetic acid and HBr, and dry under vacuum.
-
-
Validation: The product can be validated by ¹H NMR, observing the disappearance of the methyl singlet of the acetyl group (~δ 2.6 ppm) and the appearance of a new singlet for the bromomethyl group (-CH₂Br) further downfield (~δ 4.4 ppm).
Part 2: Synthesis of Methyl 4-(thiazol-4-yl)benzoate (Hantzsch Cyclization)
-
Causality: This step is the core thiazole-forming reaction. Thioformamide acts as the nucleophile, with its sulfur atom attacking the electrophilic carbonyl carbon of the bromoacetyl group, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
-
Protocol:
-
Dissolve the crude methyl 4-(2-bromoacetyl)benzoate (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add thioformamide (1.0-1.2 eq) to the solution.
-
Heat the mixture to reflux and stir for several hours.
-
Monitor the reaction by TLC. The formation of the thiazole product will be indicated by a new spot.
-
After cooling, the product may precipitate. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
-
Validation: Successful cyclization is confirmed by ¹H NMR, showing the appearance of the characteristic thiazole proton signals. Mass spectrometry should show a molecular ion peak corresponding to the mass of the ester product.
Part 3: Hydrolysis to 4-(Thiazol-4-yl)benzoic acid
-
Causality: The final step is the saponification of the methyl ester to the desired carboxylic acid. This is a standard base-catalyzed hydrolysis.
-
Protocol:
-
Dissolve the purified methyl 4-(thiazol-4-yl)benzoate (1.0 eq) in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC until the starting ester is no longer present.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with concentrated hydrochloric acid (HCl) to a pH of ~2-3.
-
The carboxylic acid will precipitate as a solid.
-
Filter the solid, wash with cold water to remove salts, and dry thoroughly.
-
-
Validation: The final product's identity and purity should be confirmed by a full suite of analytical methods:
-
Melting Point: A sharp melting point indicates high purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR should match the expected structure, notably showing the disappearance of the methyl ester singlet (~δ 3.9 ppm) and the appearance of the broad carboxylic acid proton signal.
-
IR Spectroscopy: Confirmation of the broad O-H and sharp C=O bands for the carboxylic acid.
-
HRMS: To confirm the exact mass and elemental formula.
-
Applications and Future Directions
The 4-(Thiazol-4-yl)benzoic acid scaffold is a valuable building block for the synthesis of more complex molecules in drug discovery. Its derivatives have shown potential as kinase inhibitors and may have applications in treating a range of diseases, including cancer and inflammatory disorders.[1] The presence of the carboxylic acid provides a convenient point for chemical modification, allowing for the synthesis of amide libraries or other derivatives to explore structure-activity relationships (SAR).
Further research into this scaffold could involve:
-
Synthesis of diverse libraries: Using the carboxylic acid as a handle to couple various amines, alcohols, or other functional groups.
-
Biological screening: Testing the resulting compounds against a panel of disease-relevant targets, such as kinases, proteases, or nuclear receptors.
-
Structural biology: Co-crystallization of active compounds with their biological targets to understand the molecular basis of their activity and guide further optimization.
This technical guide provides a foundational understanding of the chemical properties, structure, and synthesis of 4-(Thiazol-4-yl)benzoic acid. By leveraging this knowledge, researchers can effectively utilize this promising scaffold in the development of novel therapeutic agents.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28343040, 4-(4-Methyl-1,3-thiazol-2-yl)benzoic acid. Retrieved from [Link]
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Bărbuceanu, Ș.-F., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5107. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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Ono, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(9), 1965-1975. Available at: [Link]
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Patel, H., et al. (2014). Synthesis and antifungal activity of some novel thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid. ResearchGate. Available at: [Link]
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Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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Tang, L., et al. (2009). The determination of low-molecular-mass thiols with 4-(hydroxymercuric)benzoic acid as a tag using HPLC coupled online with UV/HCOOH-induced cold vapor generation AFS. Journal of Chromatography B, 877(28), 3428-3433. Available at: [Link]
- Various Authors. (n.d.). General spectroscopic information from various sources.
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